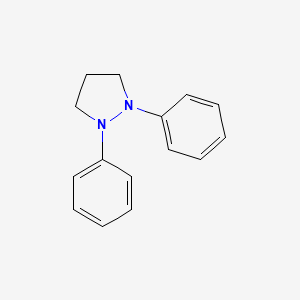

1,2-Diphenylpyrazolidine

Description

BenchChem offers high-quality 1,2-Diphenylpyrazolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Diphenylpyrazolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

63378-86-9 |

|---|---|

Molecular Formula |

C15H16N2 |

Molecular Weight |

224.30 g/mol |

IUPAC Name |

1,2-diphenylpyrazolidine |

InChI |

InChI=1S/C15H16N2/c1-3-8-14(9-4-1)16-12-7-13-17(16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 |

InChI Key |

IRMCWHUVXQCWKI-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(N(C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational Aspects of N,n Diphenylpyrazolidine Chemistry

Significance of the Pyrazolidine (B1218672) Ring System in Organic Chemistry

The pyrazolidine ring, a five-membered saturated heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the field of heterocyclic chemistry. e-bookshelf.de Its structural framework is a precursor to more oxidized forms like pyrazolines and pyrazoles, which are of significant interest in medicinal chemistry. nih.govacs.org The chemistry of pyrazolidine and its derivatives has garnered considerable attention due to their synthetic versatility and the wide spectrum of biological activities exhibited by the resulting compounds. jscimedcentral.com

The pyrazolidine moiety is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and has been integrated into numerous therapeutically important agents. jscimedcentral.com The saturated nature of the ring, featuring three sp3 hybridized carbon atoms, allows for diverse stereochemical arrangements, making it a valuable scaffold in asymmetric synthesis. researchgate.net Furthermore, the nitrogen-nitrogen bond within the pyrazolidine ring can be cleaved under reducing conditions to yield synthetically useful 1,3-diamines, or oxidized to produce pyrazolines and pyrazoles, further expanding its synthetic utility. nih.govacs.org The development of new synthetic methodologies for creating these heterocyclic systems remains an active area of research. jscimedcentral.com

Overview of N,N'-Disubstituted Pyrazolidines

N,N'-disubstituted pyrazolidines are a class of pyrazolidine derivatives where both nitrogen atoms are bonded to substituent groups. The nature of these substituents significantly influences the molecule's chemical properties and reactivity. The synthesis of these compounds can be achieved through various methods, with one of the most prominent being the [3+2] cycloaddition reactions involving hydrazones. researchgate.net

A significant advancement in the synthesis of N,N'-disubstituted pyrazolidines involves palladium-catalyzed carboamination reactions of unsaturated hydrazine (B178648) derivatives. nih.govacs.org This method allows for the stereoselective synthesis of either cis- or trans-3,5-disubstituted pyrazolidines. Stereocontrol is achieved by manipulating the allylic strain in the transition state through simple modification of the N2-substituent on the hydrazine substrate. nih.govacs.org For instance, cyclizations of substrates lacking an N2-substituent tend to yield cis-disubstituted products, while N2-arylated substrates can produce trans-disubstituted pyrazolidines with high diastereoselectivity. nih.govacs.org

These stereoselective synthetic routes are valuable as the resulting pyrazolidine products can serve as precursors to other biologically relevant molecules. acs.org The ability to control the spatial arrangement of substituents on the pyrazolidine ring is crucial for developing compounds with specific biological targets and functions. mdpi.com

Current Research Trajectories for 1,2-Diphenylpyrazolidine

Current research on 1,2-diphenylpyrazolidine primarily focuses on its dione (B5365651) derivative, 1,2-diphenylpyrazolidine-3,5-dione (B1210743) , due to its significant reactivity and role as a precursor in the synthesis of more complex molecules. jscimedcentral.comcymitquimica.com This compound serves as a critical intermediate for creating bioactive derivatives.

One major area of research is the functionalization of the pyrazolidine-3,5-dione (B2422599) ring. For example, studies have explored the manganese(III)-initiated aerobic oxidation of 4-alkyl-substituted 1,2-diphenylpyrazolidine-3,5-diones. mdpi.com This reaction proceeds at room temperature and leads to the formation of 4-hydroperoxypyrazolidinediones in quantitative yields. mdpi.com The process is notable for being metal-catalyzed and not reliant on light. mdpi.com

Another research direction involves using 1,2-diphenylpyrazolidine derivatives in catalysis. The oxidation of phenylbutazone (B1037), a 4-butyl substituted derivative, has been studied using biomimetic catalytic systems. pharm.or.jp Research has shown that adding formic acid can improve the oxidative yield and protect the catalyst from degradation, leading to the formation of 4-butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione. pharm.or.jp

Furthermore, 1,2-diphenylpyrazolidine-3,5-dione is utilized as a reactant in the synthesis of inhibitors for enzymes crucial to bacterial cell wall formation, such as UDP-N-acetylenolpyruvyl glucosamine (B1671600) reductase. chemicalbook.com This highlights its potential in developing new antimicrobial agents. The versatility of the 1,2-diphenylpyrazolidine scaffold allows for diverse chemical modifications, making it a continued subject of interest in medicinal chemistry and material science.

Interactive Data Tables

Table 1: Properties of 1,2-Diphenylpyrazolidine-3,5-dione

| Property | Value | Source |

| IUPAC Name | 1,2-diphenylpyrazolidine-3,5-dione | nih.gov |

| CAS Number | 2652-77-9 | nih.gov |

| Molecular Formula | C₁₅H₁₂N₂O₂ | cymitquimica.comsmolecule.com |

| Molecular Weight | 252.27 g/mol | nih.gov |

| Appearance | Crystalline solid | cymitquimica.com |

| Solubility | Soluble in organic solvents | cymitquimica.com |

Table 2: Research on Functionalization of 1,2-Diphenylpyrazolidine Derivatives

| Research Focus | Reactant | Catalyst/Reagents | Product | Key Finding | Source |

| Aerobic Oxidation | 4-Alkyl-1,2-diphenylpyrazolidine-3,5-diones | Mn(OAc)₃, Air | 4-Alkyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-diones | Mn(OAc)₃ is essential for the quantitative conversion at room temperature. | mdpi.com |

| Catalytic Oxidation | Phenylbutazone | Mn(TDCPP)Cl, Imidazole, H₂O₂, Formic Acid | 4-Butyl-4-hydroxy-1,2-diphenylpyrazolidine-3,5-dione | Formic acid improves yield and preserves the catalyst. | pharm.or.jp |

| Knoevenagel Condensation | 1,2-diphenylpyrazolidine-3,5-dione | Polyfluoroalkyl-containing aldehydes, L-proline | Ethyl 2-(4-(polyfluoroalkyl)-2,5-dioxo-1,2-diphenylpyrazolidin-3-ylidene)acetate derivatives | L-proline serves as an effective catalyst for the condensation. | mathnet.ru |

Chemical Reactivity and Transformation Pathways of 1,2 Diphenylpyrazolidine

Oxidation Reactions of the Pyrazolidine (B1218672) Ring System

The saturated pyrazolidine ring can be oxidized to form less saturated heterocyclic systems, namely pyrazolines and pyrazoles. This process involves the removal of hydrogen atoms, leading to the formation of double bonds within the five-membered ring.

The oxidation of 1,2-diphenylpyrazolidine to its corresponding pyrazoline derivative, 1,2-diphenyl-Δ²-pyrazoline, is a dehydrogenation reaction. This transformation introduces a double bond into the heterocyclic ring. Reagents commonly employed for the oxidation of hydrazine (B178648) derivatives, such as mercuric oxide (HgO), are effective in facilitating this conversion. pharmdbm.com The reaction proceeds by removing two hydrogen atoms from the carbon backbone of the pyrazolidine ring, yielding the more stable conjugated pyrazoline system.

Table 1: Oxidation Reactions of 1,2-Diphenylpyrazolidine

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| 1,2-Diphenylpyrazolidine | Mercuric Oxide (HgO) | 1,2-Diphenyl-Δ²-pyrazoline | Oxidation / Dehydrogenation |

| 1,2-Diphenyl-Δ²-pyrazoline | Mercuric Oxide (HgO) or Bromine (Br₂) | 1,2-Diphenylpyrazole | Oxidation / Aromatization |

Conversion to Pyrazolines

Reductive Transformations

Reductive processes involving 1,2-diphenylpyrazolidine primarily target the nitrogen-nitrogen bond, leading to ring cleavage. Catalytic hydrogenation is a key method for studying these transformations.

A significant reductive pathway for 1,2-diphenylpyrazolidine is the cleavage of the N-N bond, which is characteristic of hydrazine derivatives. This reductive cleavage, or hydrogenolysis, results in the formation of an acyclic diamine. Specifically, the reduction of 1,2-diphenylpyrazolidine yields N,N'-diphenyl-1,3-propanediamine. This transformation effectively opens the heterocyclic ring by breaking its weakest bond.

Catalytic hydrogenation is a principal method for effecting the reductive cleavage of the N-N bond in 1,2-diphenylpyrazolidine. google.com Studies have shown that catalysts such as Raney nickel are effective for this transformation. nuph.edu.uarsc.org The reaction involves the addition of hydrogen across the N-N bond, leading to its scission and the formation of the corresponding 1,3-diamine. Under forcing conditions, catalytic hydrogenation can also potentially reduce the aromatic phenyl rings, but the primary and most facile reduction is the hydrogenolysis of the pyrazolidine ring.

Table 2: Reductive Transformations of 1,2-Diphenylpyrazolidine

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| 1,2-Diphenylpyrazolidine | H₂ / Raney Nickel | N,N'-Diphenyl-1,3-propanediamine | Reductive Cleavage / Hydrogenolysis |

N-N Bond Cleavage to 1,3-Diamines

Electrophilic and Nucleophilic Substitution Reactions

The phenyl groups of 1,2-diphenylpyrazolidine are amenable to electrophilic substitution, a hallmark of aromatic compounds. minia.edu.eg The pyrazolidine ring itself acts as a substituent, influencing the rate and regioselectivity of the reaction. In contrast, nucleophilic substitution on the saturated carbon atoms of the pyrazolidine ring is not a typical reaction pathway.

The nitrogen atoms of the pyrazolidine ring, being analogous to those in aniline, are activating and direct incoming electrophiles to the ortho and para positions of the phenyl rings. Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration using a mixture of nitric acid and sulfuric acid is expected to yield a mixture of ortho- and para-nitro substituted derivatives. pharmdbm.comminia.edu.eg Similarly, bromination with bromine in the presence of a Lewis acid catalyst would produce ortho- and para-bromo derivatives. vulcanchem.com

Direct nucleophilic substitution on the C3, C4, or C5 positions of the 1,2-diphenylpyrazolidine ring is generally not observed. The saturated carbon atoms of the ring lack a suitable leaving group, and the C-H bonds are not sufficiently acidic to be removed for a substitution reaction to occur under standard nucleophilic conditions. Such reactions are more characteristic of derivatives like pyrazolidine-3,5-diones, where the C4 protons are activated by adjacent carbonyl groups. researchgate.net

Table 3: Electrophilic Substitution on 1,2-Diphenylpyrazolidine

| Reaction Type | Reagent(s) | Expected Major Products |

|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 1-(4-Nitrophenyl)-2-phenylpyrazolidine, 1-(2-Nitrophenyl)-2-phenylpyrazolidine |

| Bromination | Br₂ / FeBr₃ | 1-(4-Bromophenyl)-2-phenylpyrazolidine, 1-(2-Bromophenyl)-2-phenylpyrazolidine |

Acylation of Nitrogen Centers

The acylation of the nitrogen atoms within the pyrazolidine ring is a common transformation. researchgate.net This reaction typically involves the introduction of an acyl group onto one or both of the nitrogen atoms. The process of acetylation, a specific type of acylation involving the addition of an acetyl group, has been documented for pyrazolidine systems. researchgate.net For instance, the acylation of ethyl carbazate (B1233558) with benzyl (B1604629) chloroformate is a key step in the synthesis of precursors for pyrazolidine-3,5-diones.

One of the foundational methods for synthesizing the 1,2-diphenylpyrazolidine-3,5-dione (B1210743) core involves the cyclocondensation of 1,2-diphenylhydrazine (B7769752) with diethyl malonate. This reaction is catalyzed by a base like sodium ethoxide and proceeds through the nucleophilic attack of the hydrazine nitrogens on the carbonyl carbons of the malonate ester, followed by cyclization. While this is a synthesis of the core structure, it fundamentally involves the reactivity of the nitrogen centers.

Further derivatization through acylation can be seen in the synthesis of more complex structures. For example, N-tosylated amino acids can be reduced and then subjected to a second tosylation and cyclization to form N-tosyl aziridines, a reaction pathway that highlights the reactivity of nitrogen in heterocyclic precursors. mdpi.com Although not a direct acylation of a pre-formed 1,2-diphenylpyrazolidine, it illustrates the general reactivity of related nitrogen-containing heterocycles.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Pyrazolidine Derivative | Acylating Agent (e.g., Acetyl Chloride) | N-Acylated Pyrazolidine | researchgate.net |

| Ethyl Carbazate | Benzyl Chloroformate | N-Acylated Hydrazine Derivative |

Tosylation and Phosphination

The introduction of sulfonyl groups, such as the tosyl group (p-toluenesulfonyl), and phosphinate groups onto the pyrazolidine ring are important functionalization strategies. researchgate.net Tosylation is a widely used method for converting alcohols into good leaving groups, and it can also be applied to nitrogen atoms within heterocyclic systems. jchemlett.com

The synthesis of N-tosyl aziridines from 2-amino alcohols can be achieved through one-pot procedures involving tosylation and subsequent in situ cyclization. mdpi.com These methods utilize reagents like tosyl chloride in the presence of a base such as potassium carbonate or potassium hydroxide. mdpi.com This highlights the general principles of tosylation that can be applied to N-H bonds in heterocyclic compounds.

Phosphination, the introduction of a phosphinate group, is another method for functionalizing the pyrazolidine skeleton. researchgate.net An example of a related reaction is the use of diphenylphosphoryl azide (B81097) in the presence of triethylamine (B128534) for the modification of carboxylic acid substituents on diazetidinone rings, which are structurally related to pyrazolidines.

| Functional Group | Reagent Example | Resulting Derivative | Reference |

| Tosyl | Tosyl Chloride | N-Tosyl Pyrazolidine | researchgate.netmdpi.com |

| Phosphinate | Diphenylphosphoryl Azide (related reaction) | Phosphinate Derivative | researchgate.net |

Alkylation Reactions at Carbon Centers

The carbon atom at the C4 position of the 1,2-diphenylpyrazolidine-3,5-dione ring is particularly reactive due to its position between two carbonyl groups, which makes the attached protons acidic. This allows the C4 position to be readily deprotonated and subsequently alkylated.

A variety of alkylation reactions at this center have been reported. For instance, 4-alkyl-1,2-diphenylpyrazolidine-3,5-diones can be synthesized and subsequently used in oxidation reactions. rsc.orgscispace.com The synthesis of the well-known anti-inflammatory drug Phenylbutazone (B1037) involves the alkylation of 1,2-diphenylpyrazolidine-3,5-dione with 1-bromobutane (B133212) at the C4 position. Similarly, 4-butyl-1,2-diphenylpyrazolidine-3,5-dione derivatives have been prepared through condensation with Schiff bases. researchgate.net

Manganese(III)-based oxidation reactions have been used to create C-C bonds at the C4 position. These reactions can proceed via a free-radical mechanism, demonstrating the versatility of this position for forming new carbon-carbon bonds. researchgate.net

| Starting Material | Alkylating Agent/Method | Product | Reference |

| 1,2-Diphenylpyrazolidine-3,5-dione | 1-Bromobutane | Phenylbutazone (4-butyl derivative) | |

| 1,2-Diphenylpyrazolidine-3,5-dione | Schiff Bases | 4-[(p-alkylanilino-p-alkylphenyl)methyl]-4-butyl-1,2-diphenylpyrazolidine-3,5-diones | researchgate.net |

| 4-Alkyl-1,2-diphenylpyrazolidine-3,5-diones | Alkenes (via Mn(III) oxidation) | C4-functionalized derivatives | researchgate.net |

Functionalization with Polyfluoroalkyl Moieties

The introduction of polyfluoroalkyl groups into the 1,2-diphenylpyrazolidine-3,5-dione structure has been achieved through various synthetic strategies. crossref.org These modifications are of interest as fluorine incorporation can significantly alter the biological and chemical properties of the molecule.

The Knoevenagel condensation of 1,2-diphenylpyrazolidine-3,5-dione with polyfluoroalkyl-containing oxo esters has been reported. mathnet.ru This reaction leads to the formation of new C-C bonds at the C4 position, incorporating the desired fluorinated side chain. crossref.org Research has also been conducted on the competitive pathways of cyclization of polyfluoroalkyl-containing precursors to form pyrazole (B372694) derivatives. dntb.gov.ua

| Reactant 1 | Reactant 2 | Reaction Type | Product | Reference |

| 1,2-Diphenylpyrazolidine-3,5-dione | Polyfluoroalkyl-containing 2- and 3-oxo esters | Knoevenagel Condensation | C4-polyfluoroalkylated derivatives | crossref.orgmathnet.ru |

Ring-Closing Metathesis Reactions Leading to Pyrazolidine Derivatives

Ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic and heterocyclic compounds. This reaction has been successfully applied to create spirocyclic derivatives of 1,2-diphenylpyrazolidine-3,5-dione. nuph.edu.ua

The synthesis of 4,4-spiroalkenic 1,2-diarylpyrazolidine-3,5-diones is achieved through an RCM strategy. nuph.edu.ua The process begins with the synthesis of monoallylpyrazolidinediones, which are then alkylated with haloalkenes to produce unsaturated di-substituted pyrazolidine-3,5-diones. These di-alkenic substrates are then subjected to RCM. nuph.edu.ua The second-generation Grubbs catalyst, a ruthenium carbene complex, has been found to be highly effective for this transformation, providing product yields of 75-91% at catalyst loadings of no more than 3 mol.%. nuph.edu.ua

While RCM is broadly applicable for synthesizing various nitrogen heterocycles like pyrrolidines, its application to pyrazolidine systems demonstrates its utility in creating complex, fused ring systems. organic-chemistry.orgnih.govrsc.org

| Substrate | Catalyst | Product | Yield | Reference |

| Unsaturated disubstituted 1,2-diarylpyrazolidine-3,5-dione | Second-generation Grubbs catalyst | 4,4-spiroalkenic 1,2-diarylpyrazolidine-3,5-diones | 75-91% | nuph.edu.ua |

Cyclization Reactions for Spiro-Compound Formation

Spiro-compounds, which contain two rings connected by a single common atom, are an important class of molecules in medicinal chemistry. The 1,2-diphenylpyrazolidine-3,5-dione scaffold has been utilized as a starting material for the synthesis of novel spiro-heterocycles.

A one-pot, four-component reaction has been developed for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives. researchgate.net This reaction involves 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetoacetate, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297). researchgate.net Notably, this process proceeds without the need for an additional catalyst, as ammonium acetate serves as both a reactant and the catalyst. researchgate.net The resulting products are ethyl 9-fluoro-8-methyl-1,4-dioxo-2,3,6,10-tetraphenyl-2,3,7-triazaspiro[4.5]dec-7-ene-9-carboxylate derivatives. researchgate.net

The formation of spiro compounds can also be achieved through other cyclization strategies, such as the RCM approach discussed previously, which yields 4,4-spirocycloalkenic 1,2-diphenylpyrazolidine-3,5-dione derivatives. nuph.edu.ua Asymmetric intramolecular aza-Michael cyclizations have also been established as a method for synthesizing nitrogen-containing spiro-heterocycles like spiropiperidines. whiterose.ac.uk

| Reactants | Reaction Type | Product | Reference |

| 1,2-Diphenylpyrazolidine-3,5-dione, Ethyl 2-fluoroacetoacetate, Aromatic aldehyde, Ammonium acetate | One-pot four-component cyclization | Monofluorinated spiro-pyrazole-pyridine derivatives | researchgate.net |

| Di-alkenic substituted 1,2-diarylpyrazolidine-3,5-dione | Ring-Closing Metathesis | 4,4-spirocycloalkenic 1,2-diarylpyrazolidine-3,5-diones | nuph.edu.ua |

Structural Characterization and Spectroscopic Elucidation of 1,2 Diphenylpyrazolidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of 1,2-Diphenylpyrazolidine, providing detailed information about the proton, carbon, and nitrogen environments within the molecule.

¹H NMR Analysis for Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various proton environments in 1,2-Diphenylpyrazolidine. The aromatic protons of the two phenyl groups typically appear as a complex multiplet in the range of δ 7.24-6.80 ppm. figshare.com The methylene (B1212753) protons of the pyrazolidine (B1218672) ring are also key indicators of the structure.

Table 1: ¹H NMR Spectroscopic Data for 1,2-Diphenylpyrazolidine Derivatives

| Compound | Solvent | Chemical Shift (δ) in ppm |

|---|---|---|

| 4-Benzyl-4-hydroperoxy-1,2-diphenylpyrazolidine-3,5-dione | CDCl₃ | 11.21 (1H, s, OOH), 7.24-6.80 (15H, m, arom H), 3.31 (2H, s, -CH₂- of Bn) figshare.com |

| Unspecified derivative | CDCl₃ | 0.68 (t, CH₃) researchgate.net |

This table is interactive. Click on the headers to sort the data.

¹³C NMR Analysis for Carbon Frameworks

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of 1,2-Diphenylpyrazolidine. The carbonyl carbons of the pyrazolidine-3,5-dione (B2422599) ring are particularly noteworthy, with their signals appearing in the downfield region of the spectrum, typically around δ 170–175 ppm. The carbons of the phenyl groups and the methylene carbon of the pyrazolidine ring also give characteristic signals.

Mass Spectrometry Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The gas chromatograph separates volatile and thermally stable compounds based on their physical and chemical properties, while the mass spectrometer breaks down the eluted components into ionized fragments and sorts them based on their mass-to-charge ratio, creating a unique mass spectrum for each component. wikipedia.orgetamu.edu

While specific GC-MS studies on the parent compound 1,2-diphenylpyrazolidine are not extensively detailed in the literature, the dione (B5365651) derivative, 1,2-diphenylpyrazolidine-3,5-dione (B1210743), has been characterized using this technique. Data available from the National Institute of Standards and Technology (NIST) mass spectrometry library provides insight into its fragmentation pattern under electron ionization. nih.gov The analysis reveals characteristic fragments that are indicative of the compound's structure. For instance, the mass spectrum of 1,2-diphenylpyrazolidine-3,5-dione shows a molecular ion peak and several key fragment ions. nih.gov In some analyses, the base peak (the most abundant ion) is observed at a mass-to-charge ratio (m/z) of 183, with another significant peak at m/z 77, corresponding to the phenyl group. nih.gov

Table 1: Key GC-MS Fragmentation Data for 1,2-Diphenylpyrazolidine-3,5-dione

| NIST Number | Library | Molecular Ion (M+) | Top Peak (m/z) | 2nd Highest Peak (m/z) | 3rd Highest Peak (m/z) |

|---|---|---|---|---|---|

| 75714 | Main | 252 | 183 | 77 | 252 |

| 403746 | Replicate | 252 | 77 | 183 | 252 |

Data sourced from the NIST Mass Spectrometry Data Center as provided by PubChem. nih.gov

GC-MS has also been employed in synthetic chemistry to monitor reactions involving 1,2-diphenylpyrazolidine-3,5-dione. In one study, GC-MS analysis of reaction aliquots was used to confirm the absence of an anticipated condensation product, demonstrating the utility of the technique in tracking reaction progress and verifying outcomes. mathnet.ru

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that synergistically combines the separation power of liquid chromatography with the highly sensitive and selective analysis capabilities of mass spectrometry. wikipedia.org This method is particularly well-suited for the analysis of compounds that are not sufficiently volatile or are thermally unstable for GC-MS, including many pharmaceutical compounds and their metabolites in biological matrices. wikipedia.orgnih.gov The LC system separates components in a mixture, which are then ionized and transferred to the mass spectrometer for detection and identification based on their mass-to-charge ratios. wikipedia.org

LC-MS, particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone for the quantitative analysis of 1,2-diphenylpyrazolidine derivatives in various fields. For example, validated LC-MS/MS methods have been developed to study the residue depletion profile of Phenylbutazone (B1037) (4-butyl-1,2-diphenylpyrazolidine-3,5-dione) and its primary metabolite, oxyphenbutazone, in biological fluids and tissues. biocrick.com These methods are characterized by high sensitivity, with limits of quantification (LOQ) reaching as low as 0.5 ng/g for both compounds in equine tissue samples. biocrick.com Similarly, LC-MS/MS methods are available for the analysis of Sulfinpyrazone, another prominent derivative. hmdb.ca The high specificity of LC-MS/MS allows for accurate quantification even in complex biological samples, making it an indispensable tool in pharmacokinetic and toxicology studies. nih.govebi.ac.uk

X-ray Crystallography

The solid-state structures of several derivatives of 1,2-diphenylpyrazolidine have been elucidated through single-crystal X-ray diffraction. A notable example is the structural determination of Phenylbutazone (4-butyl-1,2-diphenylpyrazolidine-3,5-dione). rsc.org The crystal structure analysis revealed that Phenylbutazone crystallizes in the monoclinic space group P2₁/c, with two crystallographically independent molecules in the asymmetric unit. rsc.org These two molecules exhibit similar geometries except for the conformation of the n-butyl group, which was found to be disordered in one of the molecules. rsc.org The analysis confirmed that the pyrazolidinedione ring features single C-C bonds and double C-O bonds, providing definitive evidence of its keto form in the solid state. rsc.org

Table 2: Crystallographic Data for Phenylbutazone

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₉H₂₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 21.695(4) |

| b (Å) | 5.823(2) |

| c (Å) | 27.881(4) |

| β (°) | 108.06(10) |

| Z | 8 |

Data from the X-ray crystal structure determination of Phenylbutazone. rsc.org

X-ray crystallography is an unparalleled tool for the unambiguous determination of a molecule's configuration. It can distinguish between stereoisomers by mapping the precise spatial arrangement of atoms. libretexts.org The absolute configuration provides a complete three-dimensional description of a chiral molecule (e.g., R or S), while the relative configuration describes the orientation of different stereocenters within the same molecule relative to each other. libretexts.orgspcmc.ac.in

In the context of 1,2-diphenylpyrazolidine derivatives, X-ray diffraction has been crucial for establishing stereochemistry. For instance, in a multicomponent reaction designed to produce monofluorinated spiro-pyrazole-pyridine derivatives from 1,2-diphenylpyrazolidine-3,5-dione, X-ray analysis of a representative product definitively confirmed its relative stereochemistry as 6S,9R,10R*. thieme-connect.com This finding was essential for understanding the stereoselectivity of the reaction, which yielded only a single diastereomer despite the formation of three new stereogenic centers. thieme-connect.com In other cases where crystals were of lower quality, the results of the structure determination were still considered valuable for the verification of relative stereochemistry. caltech.edu

Beyond simple connectivity and configuration, X-ray crystallography provides detailed insights into the preferred conformation of molecules in the solid state. The crystal structure of Phenylbutazone shows that the two nitrogen atoms of the pyrazolidine ring are pyramidal. rsc.org The attached phenyl groups are positioned on opposite sides of the mean plane of the five-membered ring, adopting a trans-like arrangement that likely minimizes steric hindrance. rsc.org This orientation of the bulky phenyl substituents is a key conformational feature. Furthermore, the analysis revealed that the n-butyl group at the C-4 position has a different conformation in the two independent molecules within the crystal lattice, with one being disordered, indicating a degree of conformational flexibility even in the solid state. rsc.org

Analysis of Relative and Absolute Configurations

Photoelectron Spectroscopy (PES/UPS) Studies

Photoelectron spectroscopy (PES) is a technique that measures the kinetic energies of electrons emitted from a substance upon irradiation with high-energy photons. When ultraviolet (UV) light is used, the technique is specifically referred to as Ultraviolet Photoelectron Spectroscopy (UPS). It is used to study the energies of valence electrons and provides valuable information about the electronic structure and bonding in molecules. researchgate.net

The electronic structure of the parent compound, 1,2-diphenylpyrazolidine, has been investigated using UPS. researchgate.net In a comparative study, the photoelectron spectrum of 1,2-diphenylpyrazolidine was analyzed alongside that of 1,2-diphenylhydrazine (B7769752). The study reported a similar pattern of n/π ionization bands for 1,2-diphenylpyrazolidine, which arise from the ionization of electrons from the nitrogen lone pairs (n) and the phenyl π-systems. researchgate.net This type of analysis helps in understanding the interaction between the nitrogen lone pair orbitals and the π-orbitals of the phenyl rings, which is fundamental to the molecule's chemical properties and reactivity. researchgate.net

Theoretical and Computational Chemistry of 1,2 Diphenylpyrazolidine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,2-diphenylpyrazolidine at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule. A 2024 review of monocyclic pyrazolidines highlights the use of theoretical calculations for understanding the structure and properties of these heterocyclic systems. researchgate.net For instance, photoelectron spectroscopy studies of 1,2-diphenylpyrazolidine have been compared with computational results to analyze its n/π ionization bands. researchgate.net

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a system based on its electron density, providing reliable predictions of molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

DFT has been extensively used to investigate the mechanisms of reactions that form pyrazolidine (B1218672) rings. For example, the mechanism of Brønsted acid-catalyzed [3+2] cycloadditions between hydrazones and alkenes to yield pyrazolidines has been explored using M06-2X DFT calculations. nih.gov These studies revealed that highly acidic catalysts facilitate the reaction by protonating the hydrazone, creating reactive ion-pair complexes. nih.gov Similarly, DFT calculations at the B3LYP/6-31G level have been used to analyze the reactivity and selectivity in 1,3-dipolar cycloaddition reactions for synthesizing complex heterocyclic systems. researchgate.net In a study on Cu(OTf)2-catalyzed [3+2] cycloaddition reactions to form trifluoromethyl-substituted pyrazolidines, DFT calculations were employed to investigate the stereoselectivity, concluding a concerted asynchronous mechanism. researchgate.net

Researchers also use DFT to study the influence of substituents on molecular properties. mit.eduic.ac.uk For 1,2-diphenylpyrazolidine, DFT could be employed to model how substituents on the phenyl rings affect the molecule's conformation, electronic structure, and reactivity.

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. libretexts.org While computationally less intensive than more advanced methods, HF systematically neglects electron correlation, which can be crucial for accurate energy predictions. libretexts.org

To address this limitation, post-Hartree-Fock methods have been developed. These methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF solution to include electron correlation, offering higher accuracy. wayne.edu For example, CCSD(T)//M05-2X calculations have been used to investigate cycloaddition reactions, providing energetic data for competing reaction pathways. nih.gov The application of these higher-level theories, including reference post-Hartree-Fock single-point energy calculations, has been noted in the study of pyrazolidine derivatives. researchgate.net These methods are essential for obtaining precise energetic and structural information for molecules like 1,2-diphenylpyrazolidine, especially for systems where electron correlation significantly influences the properties. wayne.edu

| Feature | Density Functional Theory (DFT) | Hartree-Fock (HF) and Post-HF Methods |

|---|---|---|

| Fundamental Principle | Calculates energy based on the system's electron density. | Solves the Schrödinger equation using a wavefunction approximated by a single (HF) or multiple (Post-HF) Slater determinants. |

| Electron Correlation | Includes electron correlation through an approximate exchange-correlation functional. | HF neglects electron correlation. Post-HF methods systematically include it. |

| Computational Cost | Generally lower than high-level post-HF methods, allowing for the study of larger systems. | HF is relatively inexpensive. Post-HF methods can be computationally very demanding. |

| Typical Applications | Geometry optimization, vibrational frequencies, reaction mechanisms for medium to large molecules. researchgate.netnih.govresearchgate.net | Benchmark calculations, high-accuracy energy and property predictions for small to medium-sized molecules. wayne.edunih.gov |

Density Functional Theory (DFT) Studies

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed step-by-step pathways of chemical reactions. nih.gov By mapping the potential energy surface, these methods can identify reactants, products, intermediates, and the transition states that connect them, providing a comprehensive understanding of reaction mechanisms.

A key application of computational modeling is the location and characterization of transition state (TS) structures. The energy of the TS determines the activation barrier and, consequently, the rate of a reaction. In catalyzed reactions involving pyrazolidines, transition state analysis provides crucial insights into how the catalyst enhances reaction rates and controls selectivity.

For instance, in the Brønsted acid-catalyzed formation of pyrazolidines, DFT calculations showed that a weak acid catalyst leads to a high activation barrier because significant energy is required for the hydrogen-bonded complex to achieve the necessary "ion-pair" geometry in the transition state. nih.gov In contrast, a strong acid catalyst readily forms the ion-pair complex, which requires only a small distortion to reach the transition state, thus lowering the activation barrier. nih.gov Computational models can also be developed based on the transition state of a reaction to predict catalytic activity. nih.gov

| Catalyst | Transition State Type | Calculated Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| Weak Acid (e.g., Phosphoric Acid) | Hydrogen-Bonded Complex | High Barrier | nih.gov |

| Strong Acid (e.g., N-triflylphosphoramide) | Ion-Pair Complex | Low Barrier | nih.gov |

Many chemical reactions, particularly cycloadditions used to form heterocyclic rings like pyrazolidine, can proceed through either a concerted mechanism (bond breaking and formation occur in a single step) or a stepwise mechanism (involving one or more intermediates). core.ac.ukmdpi.com Computational modeling can effectively distinguish between these pathways by locating the relevant stationary points on the potential energy surface. A concerted reaction features a single transition state between reactants and products, whereas a stepwise reaction involves intermediate structures that reside in local energy minima, separated by transition states. core.ac.uk

Studies on dehydro-Diels-Alder reactions have used computations to explore both concerted and stepwise diradical routes. nih.gov While the concerted path was favored energetically in most cases, the energy difference diminished for certain substrates, suggesting that stepwise mechanisms can become competitive. nih.gov In the context of 1,3-dipolar cycloadditions, which are used to synthesize pyrazolidines, computational studies have addressed the competition between concerted and stepwise mechanisms. researchgate.netnih.gov For the Cu(OTf)2-catalyzed [3+2] cycloaddition forming pyrazolidines, DFT calculations supported a concerted, asynchronous mechanism where the C-N bond forms just after the C-C bond. researchgate.net Conversely, mechanistic studies on other pyrazolidine syntheses have proposed stepwise pathways involving intermediates. mdpi.com

Computational chemistry is crucial for understanding and predicting the stereochemical outcome of reactions. numberanalytics.com Factors such as steric and electronic effects, including allylic strain, play a significant role.

Allylic strain, the steric interaction between substituents on a molecule's allylic framework, can be exploited to control conformation and stereoselectivity. wikipedia.org This principle is not limited to simple alkenes but extends to systems like pyrazolidines where N-aryl groups or other substituents can create analogous interactions. researchgate.netacs.org A notable study demonstrated that the stereoselectivity of Pd-catalyzed carboamination reactions to form 3,5-disubstituted pyrazolidines could be controlled by manipulating the N(2)-substituent. researchgate.net This modulation alters the degree of allylic strain in the transition state, directing the stereochemical outcome. researchgate.net

Substituent effects on stereoselectivity can also be modeled computationally. mit.edu For a reaction involving 1,2-diphenylpyrazolidine, theoretical calculations could predict how different substituents on the phenyl rings influence the transition state energies of competing diastereomeric pathways, thereby explaining or predicting the observed product ratios. ic.ac.uknumberanalytics.com

Elucidation of Reaction Pathways (Stepwise vs. Concerted Mechanisms)

Kinetic Modeling and Optimization of Reaction Parameters

The synthesis of the pyrazolidine ring system can be achieved through several routes, with the reaction between a 1,2-disubstituted hydrazine (B178648) and a 1,3-dielectrophile being a primary method. researchgate.net For 1,2-diphenylpyrazolidine, this typically involves the reaction of 1,2-diphenylhydrazine (B7769752) with a propane (B168953) derivative bearing leaving groups at the 1 and 3 positions, such as 1,3-dihalopropanes. researchgate.net While detailed kinetic modeling studies for this specific reaction are not extensively documented in the literature, analysis of related syntheses provides significant insight into the optimization of reaction parameters that govern the yield and purity of the final product.

A common synthetic precursor scaffold, 1,2-diphenylpyrazolidine-3,5-dione (B1210743), is often synthesized via the condensation of 1,2-diphenylhydrazine with a malonic ester derivative. researchgate.netmdpi.com The optimization of these related reactions highlights key parameters that are also critical for the synthesis of 1,2-diphenylpyrazolidine itself. These parameters include the choice of solvent, base or catalyst, reaction temperature, and stoichiometry of the reactants. For instance, in the synthesis of a radiolabeled derivative of 1,2-diphenylpyrazolidine-3,5-dione, yields were found to be greatly influenced by the selection of the base and the stoichiometry of the reactants, with yields ranging from 65-92% during optimization attempts. researchgate.netresearcher.life

The table below summarizes optimized conditions for reactions involving the formation of the closely related 1,2-diphenylpyrazolidine-3,5-dione ring, which serve as a model for the synthesis of 1,2-diphenylpyrazolidine.

| Reaction Type | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| Ring Closure Condensation | 1,2-Diphenylhydrazine, Diethyl malonate | Gram-scale, avoiding low solvent use and vigorous refluxing | 32% | researchgate.net |

| Nucleophilic Substitution (Alkylation) | 1,2-Diphenyl-3,5-pyrazolidinedione, n-Butyl bromide | Influenced by base selection and stoichiometry | 65-92% | researchgate.netresearcher.life |

| Mn(III)-Initiated Aerobic Oxidation | 4-Alkyl-1,2-diphenylpyrazolidine-3,5-diones | Mn(OAc)₃, Aerobic conditions | Quantitative conversion to hydroperoxides | mdpi.com |

Theoretical studies on the ozonation of 1,2-diphenylhydrazine have proposed a stepwise mechanism involving a hydrotrioxyl (HOOO•) radical. nih.gov This reaction proceeds via the abstraction of an N-hydrogen atom by ozone to form a radical pair. nih.gov While this specific reaction leads to oxidation products rather than the pyrazolidine ring, the computational approach used (Density Functional Theory - DFT) is indicative of the methods employed to model reaction mechanisms involving these precursors. nih.gov The kinetics of such complex reactions, which can involve pre-equilibrium steps, can be analyzed using approximations like the steady-state or equilibrium approximations to derive a rate law. libretexts.org

Conformational Analysis and Energetics

The five-membered pyrazolidine ring is not planar and adopts puckered conformations to relieve ring strain. The conformational landscape of 1,2-diphenylpyrazolidine is further complicated by the presence of two bulky phenyl substituents on the adjacent nitrogen atoms and the process of nitrogen inversion. researchgate.net

A comprehensive 2024 review on pyrazolidines highlights the conformational analysis of 1,2-diphenylpyrazolidine (designated as compound 38 in the study). researchgate.net Ultraviolet photoelectron spectroscopy (PES) has been employed to study the electronic structure and conformation of this molecule, particularly in comparison to its acyclic precursor, 1,2-diphenylhydrazine. researchgate.net The PES spectrum provides information about the n/π ionization bands, which are influenced by the molecule's geometry. researchgate.net The study of radical cations derived from pyrazolidines has also been used to infer information about ring inversion processes. researchgate.net

Computational methods are essential for exploring the potential energy surface of 1,2-diphenylpyrazolidine. Molecular mechanics calculations, such as MM2, and higher-level quantum mechanical methods like DFT are used to determine the lowest energy conformations and the energy barriers between them. core.ac.uk These calculations can model the puckering of the five-membered ring, which typically exists in envelope or twist (half-chair) conformations. For 1,2-diphenylpyrazolidine, the orientation of the two phenyl groups (axial vs. equatorial) in relation to the ring puckering is a key determinant of conformational stability. Steric interactions between the phenyl groups and with the protons on the pyrazolidine ring play a significant role in the relative energies of different conformers. researchgate.net

The table below presents a conceptual summary of the types of energetic data obtained from computational and spectroscopic analyses of pyrazolidine conformations.

| Parameter | Methodology | Significance | Reference |

|---|---|---|---|

| Ionization Bands (n/π) | Photoelectron Spectroscopy (PES) | Provides insight into the electronic structure and conformation by comparing with acyclic analogues like 1,2-diphenylhydrazine. | researchgate.net |

| Ring Inversion Barriers | Hyperfine Splits (g) of Radical Cations | Helps in understanding the dynamics of the ring and the influence of substituents on the inversion process. | researchgate.net |

| Conformational Energy Differences | Computational Chemistry (DFT, MM2) | Calculates the relative stability of different puckered conformations (e.g., envelope, twist) and phenyl group orientations (axial/equatorial). | researchgate.netcore.ac.uk |

For substituted pyrazolidines, steric interactions can force the ring into specific conformations. For example, in cis-3,5-dimethyl-1,2-diphenylpyrazolidine radical cations, steric interactions force the phenyl groups into more pseudoequatorial positions. researchgate.net This demonstrates the significant influence that even small substituents can have on the conformational preferences and energetics of the pyrazolidine ring system, a principle that is foundational to understanding the structure of the parent 1,2-diphenylpyrazolidine. researchgate.net

Synthetic Utility and Advanced Applications of the Pyrazolidine Scaffold in Organic Synthesis

Pyrazolidines as Precursors to Other Nitrogen Heterocycles

The 1,2-diphenylpyrazolidine scaffold is a valuable starting material for the synthesis of other important nitrogen-containing heterocyclic compounds, namely pyrazolines and pyrazoles, and can also be utilized in the synthesis of acyclic 1,3-diamines through the cleavage of the nitrogen-nitrogen bond.

Derivatization to Pyrazolines and Pyrazoles

Pyrazolines, which are dihydro-pyrazoles, and pyrazoles, the fully aromatic analogues, can be readily accessed from the 1,2-diphenylpyrazolidine core through oxidation reactions. The conversion of a pyrazolidine (B1218672) to a pyrazoline involves the removal of one equivalent of hydrogen, while the transformation to a pyrazole (B372694) requires the removal of two equivalents. This dehydrogenation process introduces unsaturation into the five-membered ring.

Various oxidizing agents can be employed to effect these transformations. For instance, the oxidation of 1,2-disubstituted pyrazolidine-3,5-diones can be achieved using reagents like manganese(III) acetate (B1210297). researchgate.net The choice of oxidant and reaction conditions can influence the selectivity of the reaction, allowing for the controlled synthesis of either the pyrazoline or the pyrazole derivative. The oxidation of 1-pyrazolidines is a common method for the preparation of 1-pyrazolines. researchgate.net Furthermore, pyrazoline intermediates can be oxidized to pyrazoles using bromine or by heating in dimethyl sulfoxide (B87167) (DMSO) under an oxygen atmosphere. organic-chemistry.org The conversion of pyrazolidine-3,5-diones to pyrazolones and pyrazoles was described as early as 1898. indexcopernicus.com

A study on the air oxidation of 1,4-disubstituted pyrazolidine-3,5-diones revealed that these compounds are oxidized to the corresponding 4-hydroxy-substituted derivatives. scispace.com This highlights another pathway for the functionalization of the pyrazolidine ring.

Synthetic Routes to 1,3-Diamines via N-N Bond Cleavage

The nitrogen-nitrogen bond in the 1,2-diphenylpyrazolidine ring is susceptible to cleavage under reductive conditions, providing a convenient route to 1,3-diamines. This transformation is particularly valuable as 1,3-diamines are important building blocks in the synthesis of a variety of biologically active compounds and ligands for asymmetric catalysis. mdpi.comresearchgate.net

The reductive cleavage of the N-N bond can be accomplished using various reducing agents. For example, samarium(II) iodide (SmI2) has been shown to be effective in cleaving the N-N bond of pyrazolidine derivatives. mdpi.com Other methods for N-N bond cleavage in N-amino-heterocycles have also been developed, such as a base-promoted Michael type addition/elimination sequence. rsc.org The development of methods for N-N bond cleavage is of significant interest for synthetic transformations using azo compounds as precursors. nih.gov

The ability to synthesize pyrazolidines with high stereocontrol, followed by the diastereoselective cleavage of the N-N bond, offers a powerful strategy for the asymmetric synthesis of chiral 1,3-diamines. This approach has been demonstrated in the organocatalytic enantioselective synthesis of pyrazolidines, which are then converted to valuable 1,3-diamines. researchgate.netnih.govrwth-aachen.de

Pyrazolidine Derivatives as Ligands and Catalysts in Organic Transformations

Chiral pyrazolidine derivatives have emerged as a significant class of ligands in asymmetric catalysis. wikidoc.orgnih.gov Their rigid, five-membered ring structure, combined with the stereogenic centers that can be readily introduced, allows for the creation of a well-defined chiral environment around a metal center. This, in turn, enables high levels of enantioselectivity in a variety of organic transformations. nih.gov

The design of these ligands often involves the strategic placement of substituent groups on the pyrazolidine ring to fine-tune both the steric and electronic properties of the resulting metal complex. This modularity allows for the optimization of the catalyst for a specific reaction.

Pyrazolidine-based ligands have been successfully employed in a range of catalytic asymmetric reactions. For example, chiral 1,3-diamine ligands derived from the pyrazolidine scaffold have been used in palladium-catalyzed asymmetric hydroarylation reactions. researchgate.net The development of non-symmetrical P,N-ligands, which can be derived from pyrazolidine precursors, has further expanded the scope of these catalysts, often outperforming their symmetrical counterparts. nih.gov

Development of Multicomponent Reaction Methodologies for Pyrazolidine Synthesis

Multicomponent reactions (MCRs), where three or more starting materials react in a single synthetic operation to form a product that contains the structural elements of all the reactants, have become a powerful tool in modern organic synthesis. researchgate.netfrontiersin.orgorganic-chemistry.org The development of MCRs for the synthesis of the 1,2-diphenylpyrazolidine scaffold offers several advantages, including increased efficiency, reduced waste, and the ability to rapidly generate a library of structurally diverse compounds.

One of the most common and effective MCRs for the synthesis of pyrazolidines is the [3+2] cycloaddition reaction. rsc.orgrsc.org In this reaction, a 1,3-dipole, such as an azomethine imine, reacts with a dipolarophile, typically an alkene, to form the five-membered pyrazolidine ring. mdpi.comresearchgate.net The azomethine imines can be generated in situ from the condensation of a hydrazine (B178648) and an aldehyde, allowing for a three-component reaction. researchgate.net

Recent advancements have focused on the development of catalytic and enantioselective versions of these [3+2] cycloaddition reactions. Both metal-based catalysts and organocatalysts have been successfully employed to control the stereochemical outcome of the reaction, providing access to enantioenriched pyrazolidine derivatives. mdpi.comnih.gov For instance, chiral Brønsted acids have been used to catalyze the highly enantioselective cycloaddition of N-acyl hydrazones with alkenes. nih.govrwth-aachen.de

Role in Scaffold Diversity Generation for Chemical Libraries

The 1,2-diphenylpyrazolidine scaffold is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them attractive starting points for the development of new therapeutic agents. The synthetic accessibility and the ease with which the pyrazolidine ring can be functionalized make it an ideal core structure for the generation of chemical libraries.

By employing combinatorial synthesis strategies, a large number of diverse pyrazolidine derivatives can be rapidly prepared. This is often achieved by varying the substituents on the pyrazolidine ring, which can be introduced through the choice of starting materials in a multicomponent reaction or by post-synthetic modifications of the pyrazolidine core. For example, DNA-encoded libraries have been synthesized based on privileged scaffolds like benzodiazepines and pyrazolopyrimidines. rsc.org

The resulting libraries of pyrazolidine-based compounds can then be screened for biological activity against a wide range of targets. This approach has proven to be a successful strategy for the identification of novel hit compounds in drug discovery programs. The structural diversity that can be generated from the pyrazolidine scaffold allows for a broad exploration of chemical space, increasing the probability of finding molecules with desired biological properties. massbio.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.